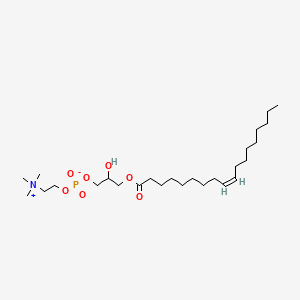

1-Oleoyl-lysopc

Description

Properties

IUPAC Name |

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMUFBLWGFFICM-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305217 | |

| Record name | Oleoyl lysophosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3542-29-8 | |

| Record name | Oleoyl lysophosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3542-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oleoyl lysophosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleoyl lysophosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Catabolism of 1 Oleoyl Lysopc in Cellular and Systemic Contexts

Enzymatic Pathways for 1-Oleoyl-lysopc Formation

The generation of this compound is not a singular event but rather the result of several distinct enzymatic activities occurring in different cellular and extracellular compartments.

Role of Phospholipase A2 Isoforms (e.g., PLA2G5, PLA2G15) in this compound Generation from Phosphatidylcholine

The primary and most direct route to this compound formation involves the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes. ontosight.aihmdb.ca This reaction is catalyzed by a superfamily of enzymes known as phospholipase A2 (PLA2). ontosight.aimdpi.com These enzymes specifically cleave the fatty acid from the sn-2 position of the glycerol (B35011) backbone of phospholipids (B1166683), yielding a free fatty acid and a lysophospholipid. mdpi.com

Several isoforms of PLA2 are implicated in this process. For instance, Group V phospholipase A2 (PLA2G5) is a secreted PLA2 that can act on extracellular phospholipids, such as those on the surface of lipoproteins, to generate lysophosphatidylcholines. hmdb.canih.gov Similarly, Group XV phospholipase A2 (PLA2G15), also known as lysosomal phospholipase A2, is found within lysosomes and can hydrolyze phosphatidylcholine to form lysophosphatidylcholine (B164491). researchgate.netresearchgate.net PLA2G15 exhibits both phospholipase A1 and A2 activity, meaning it can cleave fatty acids from either the sn-1 or sn-2 position. uniprot.org When acting on a phosphatidylcholine molecule containing an oleoyl (B10858665) group at the sn-1 position, its PLA2 activity would release the sn-2 fatty acid, leaving behind this compound.

The activity of these PLA2 isoforms is crucial in various physiological and pathological contexts, as the resulting lysophosphatidylcholines, including this compound, can act as signaling molecules. caymanchem.com

Lecithin:Cholesterol Acyltransferase (LCAT) Activity in Extracellular this compound Production

A significant amount of this compound in the plasma is generated through the action of Lecithin:Cholesterol Acyltransferase (LCAT). hmdb.cacaymanchem.commedchemexpress.com This enzyme, primarily secreted by the liver, plays a key role in the maturation of high-density lipoprotein (HDL) particles. mdpi.comhmdb.ca

LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, forming a cholesteryl ester and a lysophosphatidylcholine molecule. hmdb.cahmdb.ca When the substrate is a phosphatidylcholine molecule with an oleoyl group at the sn-1 position, the action of LCAT results in the formation of this compound. caymanchem.comglpbio.com This process is a major contributor to the circulating pool of lysophosphatidylcholines. hmdb.caplos.org

Formation of this compound as a By-product in Lipid Metabolism Pathways

Beyond direct enzymatic synthesis, this compound can also be formed as a by-product of other lipid metabolic pathways. wikipedia.org For example, the synthesis of N-acylphosphatidylethanolamine (NAPE), a precursor for signaling lipids like anandamide, can generate 1-lysoPC. wikipedia.org This reaction involves the transfer of an acyl group from phosphatidylcholine to phosphatidylethanolamine. wikipedia.org If the phosphatidylcholine molecule involved has an oleoyl group at the sn-1 position, this compound will be produced as a consequence of this transacylation reaction.

Deacylation and Degradation Mechanisms of this compound

To maintain cellular homeostasis and terminate signaling events, this compound must be efficiently degraded. This is primarily achieved through hydrolysis by enzymes that remove the remaining fatty acid or the phosphocholine (B91661) headgroup.

Lysophospholipase-Mediated Hydrolysis of this compound to sn-Glycero-3-Phosphocholine

The main pathway for the degradation of this compound is its hydrolysis by lysophospholipases. wikipedia.org These enzymes catalyze the removal of the oleoyl fatty acid from the sn-1 position, yielding a free oleic acid and sn-glycero-3-phosphocholine. wikipedia.org

Several enzymes possess lysophospholipase activity, including various members of the PLA2 superfamily that can also act as lysophospholipases. wikipedia.org For instance, enzymes like acyl-protein thioesterase 1 (LYPLA1) and acyl-protein thioesterase 2 (LYPLA2) have been shown to hydrolyze 1-lysoPC. wikipedia.org This deacylation step is critical for turning off the signaling functions of this compound and for recycling its components.

Lysophospholipase C Activity and Metabolite Generation from this compound

An alternative degradation route for this compound involves the action of lysophospholipase C. nih.gov This enzyme cleaves the phosphocholine headgroup, generating monoacylglycerol as a product. nih.gov Studies have shown that in the soluble fraction of lysosomes, the degradation of phosphatidylcholine can proceed through the initial action of a phospholipase A, followed by a lysophospholipase C. nih.gov This pathway has been observed in the hydrolysis of 1-[14C]acyl lysophosphatidylcholine, where the release of monoacylglycerol was stimulated. nih.gov Interestingly, some research suggests that lysophospholipase C activity may be catalyzed by the same enzyme responsible for sphingomyelinase activity. nih.gov

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in this compound Metabolism | Substrate(s) | Product(s) |

| Phospholipase A2 | PLA2G5, PLA2G15 | Formation | Phosphatidylcholine | This compound, Free fatty acid |

| Acyltransferase | LCAT | Formation | Phosphatidylcholine, Cholesterol | This compound, Cholesteryl ester |

| Lysophospholipase | LYPLA1, LYPLA2 | Degradation | This compound | sn-Glycero-3-Phosphocholine, Oleic acid |

| Lysophospholipase C | Sphingomyelinase-like | Degradation | This compound | Monoacylglycerol, Phosphocholine |

Role of Acyl-Protein Thioesterases (e.g., LYPLA1, LYPLA2) in this compound Degradation

The degradation of 1-oleoyl-lysophosphatidylcholine (this compound) is a critical cellular process for maintaining membrane integrity and preventing the cytotoxic effects of lysophospholipid accumulation. Acyl-protein thioesterases, specifically lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2), play a significant role in this catabolic pathway. These enzymes catalyze the hydrolysis of the ester bond, releasing the fatty acid from the glycerol backbone.

LYPLA1, also known as acyl-protein thioesterase 1 (APT1), exhibits lysophospholipase activity and is involved in the degradation of lysophosphatidylcholine (LPC). This action produces glycerophosphocholine and a free fatty acid, in this case, oleic acid. The activity of LYPLA1 is crucial for regulating the concentration of lysophospholipids within the cell.

LYPLA2, or acyl-protein thioesterase 2 (APT2), also functions as a lysophospholipase, contributing to the breakdown of LPC. While sharing some structural similarities with LYPLA1, LYPLA2 has distinct substrate preferences and cellular roles. Both enzymes are integral to the turnover of lysophospholipids, ensuring the maintenance of phospholipid homeostasis.

Reacylation and Conversion of this compound to Phosphatidylcholine

A primary metabolic fate of this compound is its reacylation to form phosphatidylcholine (PC), a major structural component of eukaryotic cell membranes. This conversion is a key part of the phospholipid remodeling pathway known as the Lands cycle and is catalyzed by a family of enzymes called lysophosphatidylcholine acyltransferases (LPCATs).

Lysophosphatidylcholine Acyltransferase (LPCAT) Isoforms (e.g., LPCAT1, LPCAT3) and their Specificity for this compound

The reacylation of this compound is carried out by specific isoforms of lysophosphatidylcholine acyltransferase (LPCAT), with LPCAT1 and LPCAT3 being two of the most significant. These enzymes exhibit distinct specificities for the acyl-CoA substrate that is attached to the free hydroxyl group at the sn-2 position of the lysophospholipid.

LPCAT1 demonstrates a preference for incorporating saturated and monounsaturated fatty acyl-CoAs. This makes it a key enzyme in the reacylation of this compound, as oleic acid is a monounsaturated fatty acid. The activity of LPCAT1 is particularly important in the lungs for the synthesis of dipalmitoylphosphatidylcholine, a major component of pulmonary surfactant.

In contrast, LPCAT3 shows a strong specificity for polyunsaturated fatty acyl-CoAs, such as arachidonoyl-CoA. Therefore, while LPCAT3 is active in the general turnover of lysophospholipids, it is less likely to utilize oleoyl-CoA for the reacylation of this compound compared to LPCAT1. The primary role of LPCAT3 is in the incorporation of polyunsaturated fatty acids into membrane phospholipids, which is crucial for various cellular signaling pathways.

| Enzyme | Preferred Acyl-CoA Substrates | Primary Role in Relation to this compound |

| LPCAT1 | Saturated and monounsaturated acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA) | Reacylation of this compound to form phosphatidylcholine, particularly in lung surfactant synthesis. |

| LPCAT3 | Polyunsaturated acyl-CoAs (e.g., Arachidonoyl-CoA, Linoleoyl-CoA) | Primarily involved in incorporating polyunsaturated fatty acids into phospholipids, with less direct activity on this compound. |

Contribution of the Lands Cycle to this compound Turnover and Phospholipid Remodeling

The Lands cycle is a fundamental pathway for the turnover and remodeling of phospholipids in cellular membranes. This cycle involves the deacylation of a phospholipid by a phospholipase A2 (PLA2) to generate a lysophospholipid, such as this compound, and a free fatty acid. Subsequently, the lysophospholipid is reacylated by an LPCAT enzyme using a specific acyl-CoA.

This cycle allows for the dynamic modification of the fatty acid composition of membrane phospholipids, which is essential for maintaining appropriate membrane fluidity, curvature, and the formation of lipid microdomains. The turnover of this compound within the Lands cycle is therefore critical for cellular adaptation to environmental changes and for the repair of oxidized or damaged phospholipids.

Subcellular Localization and Compartmentalization of this compound Metabolic Enzymes

The enzymes responsible for the metabolism of this compound are strategically localized within specific subcellular compartments to ensure efficient and regulated processing.

The LPCAT enzymes, including LPCAT1 and LPCAT3, are predominantly found in the membrane of the endoplasmic reticulum (ER). The ER is the primary site of lipid synthesis in the cell, and the localization of LPCATs to this organelle facilitates the rapid remodeling of newly synthesized phospholipids. This compartmentalization ensures that the reacylation of this compound is tightly coupled with membrane biogenesis and intracellular trafficking. Some evidence also points to the presence of LPCAT isoforms in the Golgi apparatus and lipid droplets.

| Enzyme | Primary Subcellular Localization |

| LPCAT1 | Endoplasmic Reticulum |

| LPCAT3 | Endoplasmic Reticulum |

| LYPLA1 | Cytosol, can associate with membranes |

| LYPLA2 | Cytosol, can associate with membranes |

Molecular Mechanisms of 1 Oleoyl Lysopc Action

G Protein-Coupled Receptor (GPCR) Signaling Mediated by 1-Oleoyl-lysopc

This compound acts as a signaling molecule by binding to and activating several G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades that regulate a variety of cellular functions.

Research has identified several GPCRs as receptors for LPCs, including this compound. hmdb.cahmdb.cahmdb.ca These receptors are part of the GPR family of integral membrane proteins and play a role in lipid signaling. hmdb.cahmdb.ca The activation of these receptors by LPCs can lead to various cellular responses, including the regulation of insulin (B600854) secretion. hmdb.cahmdb.cahmdb.ca

GPR119 : This receptor is a key target for this compound. nih.govmedchemexpress.commedchemexpress.comresearchgate.net Expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells, GPR119 activation is linked to glucose-dependent insulin secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). medchemexpress.commedchemexpress.com this compound is considered an endogenous lipid ligand for GPR119. nih.govmedchemexpress.commedchemexpress.com Studies have confirmed that oleoyl (B10858665) lysophosphatidylcholine (B164491) binds to the GPR119 membrane receptor on β-cells. researchgate.net

GPR40 and GPR55 : Lysophosphatidylcholines, including the oleoyl variant, are also known to bind to GPR40 and GPR55. hmdb.cahmdb.cahmdb.canih.gov The binding of LPCs to these receptors can induce intracellular calcium mobilization and has been implicated in augmenting glucose-stimulated insulin secretion. hmdb.cahmdb.cahmdb.canih.gov

GPR4 : GPR4 is another identified receptor for LPCs. hmdb.cahmdb.cahmdb.ca

G2A : Some studies have implicated the G2A receptor in mediating the effects of LPCs. For instance, in cardiac myocytes, the effects of 1-palmitoyl-lysophosphatidylcholine on ion channels were reduced by an antibody against the G2A receptor. nih.gov However, other research suggests a potential indirect effect of LPC on G2A rather than direct ligand binding. aai.org

The table below summarizes the identified GPCRs for this compound and their primary tissue localizations.

| Receptor | Primary Tissue Localization |

| GPR119 | Pancreatic β-cells, Gastrointestinal enteroendocrine cells medchemexpress.commedchemexpress.com |

| GPR40 | Pancreatic β-cells, Enteroendocrine L, K, and I-cells researchgate.net |

| GPR55 | Pancreatic β-cells, various other tissues nih.govresearchgate.net |

| GPR4 | Widely distributed hmdb.cahmdb.cahmdb.ca |

| G2A | Atrial myocytes, Neutrophils nih.govaai.org |

The interaction of this compound with its cognate GPCRs triggers a variety of downstream signaling pathways, leading to diverse cellular responses.

Intracellular Calcium Mobilization : A common outcome of this compound receptor activation is the mobilization of intracellular calcium ([Ca²⁺]i). The binding of LPCs to GPR40 and GPR55 is known to induce this effect. hmdb.cahmdb.cahmdb.ca This increase in [Ca²⁺]i is often biphasic, starting with a rapid release from intracellular stores followed by a sustained influx of extracellular calcium. nih.gov In neutrophils, this calcium flux is mediated through a Gαi/phospholipase C (PLC) pathway. aai.org

Adenylyl Cyclase and Protein Kinase A (PKA) : Activation of GPR119 by this compound often leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. d-nb.infonih.govacs.org This cAMP then activates Protein Kinase A (PKA), a pathway implicated in regulating insulin secretion. researchgate.netptfarm.pl

Mitogen-Activated Protein Kinase (MAPK) : The MAPK pathway is another signaling cascade influenced by this compound. Lysophosphatidylcholines can activate the p38 MAPK, p42 MAP Kinase, and the Jun kinase (JNK) pathways. sigmaaldrich.com Specifically, 1-oleoyl-lysophosphatidylcholine has been shown to be involved in suppressing hyphal transition in Candida albicans through the MAPK pathway. nih.govcapes.gov.br Furthermore, LPA receptors, which can be activated by 1-oleoyl species, are known to activate MAPK. researchgate.netnih.gov

Phospholipase C (PLC) : The activation of PLC is a key step downstream of certain this compound receptors. In neutrophils, signaling through G2A upon stimulation by 1-oleoyl-lysophosphatidylcholine involves the Gαi/PLC pathway to mobilize calcium. aai.org LPA receptor signaling also prominently features PLC activation. researchgate.netnih.govnih.gov

Rho and Ras : The small GTP-binding proteins Rho and Ras are also implicated in LPC signaling. LPA receptors can activate intracellular signaling pathways mediated by Rho and Ras. nih.gov In cardiac myocytes, the blockade of Rho and Rho-kinase inhibits the effects of lysophosphatidylcholine. nih.gov LPA is also known to stimulate Rho-mediated stabilization of microtubules. rupress.org

Phosphatidylinositol 3-kinase (PI3K) : The PI3K pathway can be activated downstream of LPA receptors. nih.gov This pathway is involved in cell migration stimulated by lysophospholipids. ahajournals.org

The following table details the signaling cascades activated by this compound through its various receptors.

| Receptor | Downstream Signaling Pathway(s) |

| GPR119 | Adenylyl Cyclase -> cAMP -> PKA researchgate.netd-nb.infonih.govacs.orgptfarm.pl |

| GPR40/GPR55 | PLC -> Intracellular Ca²⁺ Mobilization hmdb.cahmdb.cahmdb.caaai.org |

| LPA Receptors | PLC, MAPK, Rho, Ras, PI3K researchgate.netnih.govnih.gov |

| G2A | Gαi -> PLC -> Intracellular Ca²⁺ Mobilization aai.org |

The interaction between this compound and its receptors is characterized by specific binding affinities and dynamics. While data specifically for this compound is sometimes part of broader studies on lysophospholipids, some key findings have been reported.

Studies on the related molecule, 1-oleoyl lysophosphatidic acid (LPA), have determined its binding affinity for its receptor, LPA1, to be in the low nanomolar range. For instance, one study reported a dissociation constant (KD) of 2.08 ± 1.32 nM for 1-oleoyl LPA binding to human LPA1. nsf.govresearchgate.net Another study using radioligand binding reported a KD of 68.9 nM. researchgate.net While not directly measuring this compound, these values for a structurally similar lipid provide context for the high-affinity nature of these interactions.

The specificity of the interaction is crucial. For example, in cardiac myocytes, 1-palmitoyl-lysophosphatidylcholine (LPC-16) caused a significant increase in IKs currents, whereas 1-oleoyl-lysophosphatidylcholine (LPC-18:1) produced only a slight increase, and other forms had no effect, indicating a high degree of specificity based on the acyl chain. nih.gov

The following table presents binding affinity data for the related compound 1-oleoyl-LPA.

| Ligand | Receptor | Method | Binding Affinity (KD) |

| 1-Oleoyl (18:1) LPA | Human LPA1 | FSA–CIR | 2.08 ± 1.32 nM nsf.govresearchgate.net |

| 1-Oleoyl LPA | LPA1 | Radioligand Binding | 68.9 nM researchgate.net |

Downstream Signaling Cascades Activated by this compound-Receptor Interactions (e.g., intracellular calcium mobilization, adenylyl cyclase, PKA, MAPK, Rho, Ras, PLC, PI3K)

Membrane Perturbation and Lipid Bilayer Modulation by this compound

Beyond receptor-mediated signaling, this compound can directly influence the physical properties of the cell membrane due to its unique molecular shape.

As a lysophospholipid, this compound possesses a single acyl chain, giving it a cone-like shape with a large head group relative to its hydrophobic tail. mdpi.com This geometry causes it to induce positive curvature stress on the lipid bilayer. mdpi.com The presence of lysophosphatidylcholines can influence the fluidity and permeability of cell membranes. ontosight.ai

Studies have shown that the enzymatic hydrolysis of lysophospholipids within a membrane can alter its fluidity. For example, the hydrolysis of palmitoyl-lysoPC in a model membrane resulted in a significant change in the translational diffusion coefficient of the lipids, indicating an alteration in membrane fluidity. nih.gov While this study did not use this compound, it demonstrates the principle that changes in lysophospholipid concentration affect membrane dynamics. The incorporation of lysophospholipids can modulate channel function by altering the mechanical properties of the lipid bilayer. caymanchem.comcaymanchem.com The diversity of glycerophospholipids, including different lysophospholipids, is important for maintaining appropriate membrane fluidity and curvature. pnas.org

The ability of this compound to alter membrane properties suggests it may interact with specialized membrane regions like lipid rafts and other microdomains. While direct, specific studies on this compound and lipid rafts are limited, the general behavior of lysophospholipids provides some insight. By perturbing the lipid packing and curvature of the membrane, lysophospholipids can theoretically influence the stability and organization of lipid rafts, which are typically enriched in cholesterol and sphingolipids and have a different lipid packing and curvature profile than the surrounding bilayer. The mobilization of the G2A receptor by lysophospholipids has been associated with membrane perturbation, suggesting a link between signaling and changes in membrane organization. aai.org

Intracellular Target Interactions of this compound

Direct Binding to Soluble Proteins and Enzymes

1-Oleoyl-lysophosphatidylcholine (this compound), a bioactive lysophospholipid, is known to interact with various intracellular proteins and enzymes, thereby modulating their activity and downstream signaling pathways. A significant portion of this compound in the plasma is bound to albumin, which serves as a carrier to transport it to various tissues. hmdb.cawikipedia.org This binding is crucial for its delivery to compartments like the brain, which have limited lipoprotein uptake. wikipedia.org

One of the key intracellular targets identified for lysophosphatidic acid (LPA), a related lysophospholipid, is the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that functions as a transcription factor. pnas.org Studies have shown that 1-oleoyl LPA can displace the synthetic agonist rosiglitazone (B1679542) from the ligand-binding pocket of PPARγ, indicating direct binding. pnas.org This interaction leads to the activation of PPARγ and subsequent gene transcription. pnas.org Although this has been demonstrated for LPA, the structural similarity suggests potential interactions for this compound as well, though further research is needed to confirm this.

Lysophosphatidylcholines (LPCs), including this compound, have been identified as ligands for several G protein-coupled receptors (GPCRs) such as GPR4, GPR40, GPR55, and GPR119. hmdb.ca Binding to these receptors can initiate intracellular signaling cascades. For instance, binding to GPR119, GPR40, and GPR55 can lead to intracellular calcium mobilization. hmdb.ca Specifically, oleoyl-LPC has been reported to bind to GPR119, which is linked to an increase in glucose-stimulated insulin secretion through a protein kinase A (PKA)-related pathway. ptfarm.pl

The table below summarizes the key intracellular binding partners of this compound and related lysophospholipids.

| Protein/Enzyme | Interaction/Effect | Cellular Context |

| Albumin | Carrier protein in plasma | Blood plasma |

| Peroxisome proliferator-activated receptor γ (PPARγ) | Potential direct binding and activation (demonstrated for LPA) | Macrophage-like cells |

| G protein-coupled receptor 119 (GPR119) | Direct binding leading to increased glucose-stimulated insulin secretion | Murine insulinoma cells |

| G protein-coupled receptors (GPR40, GPR55) | Direct binding inducing intracellular calcium mobilization | Various cell systems |

Modulation of Protein Function through Lipid-Protein Interactions

This compound can modulate the function of various proteins, not only through direct binding but also by altering the lipid environment of the cell membrane, which in turn affects membrane-bound proteins.

A significant area of research has been the effect of LPCs on protein kinase C (PKC) activity. Administration of LPC(18:1) has been shown to activate inflammatory pathways involving PKC and extracellular signal-regulated kinase (ERK) in the dorsal root ganglion. bmj.combmj.com This activation is a key downstream event following the interaction of LPC(18:1) with its receptors. bmj.comresearchgate.net Specifically, oleoyl (18:1) LPC can stimulate PKC activation in the presence of diacylglycerol (DAG) and Ca2+. core.ac.uk This modulation of PKC activity is dependent on the lipid composition of the membrane. core.ac.uk

Furthermore, this compound has been shown to influence the function of endothelial nitric oxide synthase (eNOS). Studies have demonstrated that LPC 18:1 can lead to the uncoupling of eNOS, which results in increased production of reactive oxygen species (ROS) and a decrease in nitric oxide (NO) bioavailability. nih.gov This effect contributes to endothelial dysfunction. nih.gov

The interaction of LPCs with ion channels is another critical aspect of their modulatory role. For instance, LPC 18:1 has been identified as an endogenous activator of the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential melastatin 8 (TRPM8) calcium channels in primary sensory neurons. nih.gov This activation leads to an influx of calcium ions. nih.gov In cardiac myocytes, LPCs have been shown to enhance the slow component of the delayed rectifier K+ current (I(Ks)) through the activation of G proteins, PKC, and Rho signaling pathways. nih.gov However, the effect can be specific to the acyl chain length, with 1-palmitoyl-LPC (16:0) showing a more potent effect than 1-oleoyl-LPC (18:1) in this context. nih.govnih.gov

The table below details the modulation of protein function by this compound.

| Protein | Modulatory Effect | Downstream Consequence | Cellular Context |

| Protein Kinase C (PKC) | Activation | Activation of inflammatory pathways | Dorsal root ganglion, various other cells. bmj.comcore.ac.uk |

| Extracellular signal-regulated kinase (ERK) | Activation | Activation of inflammatory pathways | Dorsal root ganglion. bmj.com |

| Endothelial Nitric Oxide Synthase (eNOS) | Uncoupling | Increased ROS, decreased NO bioavailability | Vascular endothelial cells. nih.gov |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Activation | Calcium influx, mechanical hypersensitivity | Primary sensory neurons. nih.govmdpi.com |

| Transient Receptor Potential Melastatin 8 (TRPM8) | Activation | Calcium influx, mechanical hypersensitivity | Primary sensory neurons. nih.govmdpi.com |

| Slow component of the delayed rectifier K+ current (I(Ks)) | Potentiation (slight) | Altered cardiac myocyte electrophysiology | Atrial myocytes. nih.gov |

Other Receptor-Independent Mechanisms of Action

Beyond direct receptor binding, this compound can exert its effects through mechanisms that involve alterations of the physical properties of the cell membrane and direct interactions with membrane components. These receptor-independent actions are often attributed to the amphiphilic and detergent-like properties of LPCs. ptfarm.plahajournals.org

One such mechanism is the modulation of membrane curvature and fluidity. researchgate.netbiorxiv.org As a cone-shaped lysophospholipid, LPC can induce positive membrane curvature, which can influence processes like membrane fusion. researchgate.netbiorxiv.org High concentrations of LPC have been shown to inhibit membrane fusion in model systems. researchgate.net This alteration of membrane properties can, in turn, affect the function of membrane-bound enzymes and ion channels. ahajournals.orgcaymanchem.com

This compound can also influence cellular processes by generating reactive oxygen species (ROS). nih.gov This ROS production can occur in different cellular compartments, with studies indicating the most prominent formation in mitochondria. nih.gov The increase in ROS can lead to the scavenging of nitric oxide, thereby limiting its bioavailability and impairing vascular function. nih.gov

Furthermore, LPCs can induce the formation of transient, non-protein calcium pores in the cell membrane, leading to an increase in intracellular calcium levels. biomolther.org This mechanism is distinct from receptor-mediated calcium influx. In microglia, LPC has been found to stimulate the release of interleukin-1β (IL-1β) through a mechanism that is independent of the P2X7 ATP receptor, a known mediator of IL-1β release. researchgate.net This process is dependent on extracellular calcium and the activity of nonselective cation channels and Ca2+-activated K+ channels. researchgate.net

Finally, LPC can inhibit receptor-mediated calcium mobilization in endothelial cells, which is an essential step for the production of endothelium-derived relaxing factor (EDRF). ahajournals.org This inhibitory effect may involve depolarization of the endothelial cell membrane, which would reduce the driving force for calcium influx. ahajournals.org

The following table outlines the receptor-independent mechanisms of this compound.

| Mechanism | Description | Functional Consequence |

| Alteration of Membrane Properties | Induces positive membrane curvature and alters membrane fluidity due to its cone shape. researchgate.netbiorxiv.org | Inhibition of membrane fusion at high concentrations; modulation of membrane-bound protein function. ahajournals.orgresearchgate.net |

| Induction of Reactive Oxygen Species (ROS) | Stimulates ROS production, particularly in mitochondria. nih.gov | Scavenging of nitric oxide, leading to impaired vascular function. nih.gov |

| Formation of Calcium Pores | Can form transient, non-protein pores in the cell membrane. biomolther.org | Increased intracellular calcium levels, independent of receptor activation. biomolther.org |

| Stimulation of IL-1β Release | Triggers IL-1β release from microglia independent of P2X7 receptors. researchgate.net | Pro-inflammatory effects in the central nervous system. researchgate.net |

| Inhibition of Receptor-Mediated Ca2+ Mobilization | Attenuates the increase in intracellular calcium induced by receptor agonists in endothelial cells. ahajournals.org | Impairment of endothelium-dependent vascular relaxation. ahajournals.org |

Biological Roles and Cellular Functions of 1 Oleoyl Lysopc

Role in Cell Growth, Proliferation, and Apoptosis

1-Oleoyl-lysoPC, a subtype of lysophosphatidylcholine (B164491) (LPC), plays a significant role in fundamental cellular processes such as cell growth, proliferation, and programmed cell death (apoptosis). nih.govontosight.aiontosight.ai Its influence is concentration-dependent, with lower concentrations often promoting cell proliferation and higher concentrations inducing apoptosis. nih.gov

This compound-Mediated Regulation of Cell Cycle Progression

Research indicates that this compound can influence the cell cycle, a series of events leading to cell division and duplication. One study on melanoma cells revealed that the knockdown of lysophosphatidylcholine acyltransferase 1 (LPCAT1), an enzyme involved in the conversion of lysophosphatidylcholine, led to cell cycle arrest at the G1/S transition phase. researchgate.net This suggests that the metabolic processing of LPCs, including this compound, is crucial for normal cell cycle progression. In endothelial cells, LPC has been shown to induce G2/M cell cycle arrest at a concentration of 50 μg/ml. nih.gov This indicates that at certain concentrations, this compound can halt the cell cycle, preventing cells from entering mitosis.

The cell cycle is critically regulated by proteins such as cdc2, cyclin B1, and p21. nih.gov While the direct effects of this compound on these specific proteins require more detailed investigation, its ability to induce cell cycle arrest points towards an interaction with these regulatory pathways. Furthermore, LPC has been found to activate the p-ATM/p-Chk2 and p-ATR/p-Chk1 checkpoint kinase signaling pathways in endothelial cells, which are involved in DNA damage response and cell cycle control. nih.gov

Influence of this compound on Programmed Cell Death Pathways (e.g., apoptosis induction)

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types, a process critical for tissue homeostasis and the removal of damaged cells. nih.gov In endothelial cells, LPC at concentrations of 40 and 50 μg/ml significantly increased the apoptotic population (sub-G0/G1 population). nih.gov This apoptotic effect is often mediated by the production of reactive oxygen species (ROS). nih.gov Specifically, oleoyl-LPC has been demonstrated to increase ROS production in endothelial cells, which in turn can trigger a caspase-3-dependent apoptotic response. nih.govplos.org

The induction of apoptosis by LPC is a complex process involving multiple signaling pathways. For instance, in human coronary artery smooth muscle cells, LPC-induced apoptosis involves the activation of TRPC1/TRPC3 channels, leading to calcium influx and the activation of Bax and caspase-3. nih.gov In contrast, a study on the MDA-MB-231 human breast cancer cell line found that while LPC-DHA (a derivative) induced cytotoxicity, it did not appear to do so through the classical apoptosis pathway involving active caspase-3. mdpi.com Instead, the cell death was more strongly correlated with oxidative stress and membrane damage. mdpi.com This highlights that the mechanisms of LPC-induced cell death can be cell-type specific.

| Cell Type | Effect | Mediating Factors | Reference |

|---|---|---|---|

| Endothelial Cells | Induces apoptosis at concentrations >30 μg/ml | ROS production, Caspase-3 activation | nih.gov |

| Human Coronary Artery Smooth Muscle Cells | Induces apoptosis | TRPC1/TRPC3 channels, Calcium influx, Bax, Caspase-3 | nih.gov |

| MDA-MB-231 Breast Cancer Cells (LPC-DHA) | Induces cytotoxicity, but not classical apoptosis | Oxidative stress, Membrane damage | mdpi.com |

| Mouse Leydig Cells | Induces apoptosis | Oxidative stress | researchgate.net |

Involvement in Cellular Migration and Invasion Processes

This compound is also implicated in the regulation of cellular migration and invasion, which are critical for physiological processes like immune responses and wound healing, as well as pathological conditions. ontosight.ai

Chemotactic Effects of this compound on Various Cell Types (e.g., monocytes, smooth muscle cells)

Chemotaxis, the directed movement of cells in response to a chemical stimulus, is a key process influenced by this compound. It has been identified as a potent chemotactic factor for human monocytes. caymanchem.comlipidmaps.orgbertin-bioreagent.compnas.org This is significant in the context of atherosclerosis, as the recruitment of monocytes to the arterial wall is an early event in lesion formation. pnas.org The chemotactic activity of this compound is comparable to that of the lysophosphatidylcholine fraction derived from oxidized low-density lipoprotein (LDL). pnas.org

In addition to monocytes, this compound also affects the migration of smooth muscle cells. nih.gov While lysophosphatidic acid (LPA) has a more prominent effect on smooth muscle cell migration, LPC is also a known bioactive component of oxidized LDL that contributes to this process. nih.gov The migration of smooth muscle cells is a crucial step in the development of atherosclerotic plaques. nih.gov

| Cell Type | Effect | Relevance | Reference |

|---|---|---|---|

| Human Monocytes | Potent chemotactic factor | Atherogenesis, Inflammation | caymanchem.comlipidmaps.orgbertin-bioreagent.compnas.org |

| Smooth Muscle Cells | Stimulates migration | Atherosclerosis | nih.gov |

| T lymphocytes | Chemoattractant | Immune response | biomolther.org |

Modulation of Adhesion Molecules and Cytoskeletal Rearrangements by this compound

The process of cell migration is intricately linked to the expression of adhesion molecules and the dynamic rearrangement of the cytoskeleton. This compound has been shown to modulate these aspects of cell behavior. In vascular endothelial cells, LPC can upregulate the expression of various adhesion molecules, including intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). physiology.org This increased expression facilitates the adhesion of leukocytes to the endothelium, a critical step in the inflammatory response.

Furthermore, LPC can induce the formation of stress fibers and activate RhoA, a key regulator of the actin cytoskeleton, in endothelial cells. physiology.org The reorganization of the cytoskeleton is essential for changes in cell shape and the generation of motile forces required for migration. In fibroblasts, the activation of the LPA1 receptor, for which lysophospholipids can be ligands, is associated with signaling pathways that promote cytoskeletal rearrangements and cell migration. researchgate.net

Modulation of Inflammatory and Immune Responses by this compound

This compound is a significant modulator of inflammation and immunity, often exhibiting pro-inflammatory properties. nih.govontosight.aicaymanchem.com It is a major component of oxidized low-density lipoprotein (oxLDL), a key player in the pathogenesis of atherosclerosis, which is considered a chronic inflammatory disease. biomolther.org

LPC can stimulate the production and release of various pro-inflammatory cytokines and chemokines. For instance, it can induce the production of interleukin-8 (IL-8) and monocyte chemotactic protein-1 (MCP-1) in endothelial cells. nih.gov This contributes to the recruitment of inflammatory cells to the site of inflammation. nih.gov In activated microglia, the resident macrophages of the brain, LPC can trigger the processing and release of interleukin-1β (IL-1β). ptfarm.pl

Moreover, LPC can influence the function of various immune cells. It can enhance the activation of resting T lymphocytes and induce the expression of interferon-γ (IFN-γ). biomolther.orgptfarm.pl In monocytes, LPC can increase the adhesion to other cells by activating CD11b via protein kinase C (PKC) signaling. biomolther.org However, the role of LPC in immunity is complex, as some studies suggest it can also have anti-inflammatory effects under certain conditions. For example, higher levels of LPC can induce the expression of cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS) in endothelial cells, which can have vasoprotective effects. hmdb.ca Additionally, recent research has indicated that a specific LPC species, linoleoyl-lysophosphatidylcholine (LPC 18:2), may suppress immune-related adverse events associated with immune checkpoint blockade therapies in cancer. nih.govmedrxiv.orgnih.gov

Activation of Pro-inflammatory Signaling Pathways by this compound (e.g., TLR4, TLR2-1 activation)

1-Oleoyl-lysophosphatidylcholine (this compound), a prominent species of lysophosphatidylcholine (LPC), has been identified as a molecule with dual roles in the inflammatory response. In the absence of other microbial ligands, it can initiate pro-inflammatory signaling. Research has demonstrated that various LPC molecules, including this compound, can directly activate Toll-like receptor 4 (TLR4) and a heterodimer of Toll-like receptor 2 and Toll-like receptor 1 (TLR2-1). nih.govplos.orgnih.gov This activation triggers downstream signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines like Interleukin-8 (IL-8). plos.orgresearchgate.netplos.org

Studies using human embryonic kidney (HEK) 293A cells transfected with TLR expression constructs have shown that LPCs with varying fatty acid chain lengths and saturation levels, including the oleoyl (B10858665) (18:1) variant, can activate both TLR4 and TLR2-1 signaling. plos.org This activation was confirmed by observing NF-κB activation and subsequent IL-8 production. plos.orgplos.org Furthermore, in peritoneal murine macrophages, LPC was shown to induce the translocation of NF-κB to the nucleus, a key step in the activation of pro-inflammatory gene expression. plos.org These findings suggest that this compound can act as an endogenous danger signal, alerting the innate immune system to potential cellular stress or damage. nih.govmedrxiv.org

Table 1: Pro-inflammatory Effects of this compound

| Cellular Effect | Signaling Pathway | Outcome | References |

|---|---|---|---|

| Activation of TLR4 | NF-κB translocation | Production of pro-inflammatory cytokines (e.g., IL-8) | nih.govplos.orgnih.gov |

| Activation of TLR2-1 | NF-κB translocation | Production of pro-inflammatory cytokines (e.g., IL-8) | nih.govplos.orgnih.gov |

| Activation of MAP Kinases | p38 and JNK activation | Modulation of inflammatory responses | plos.orgresearchgate.net |

Anti-inflammatory Properties and Inhibition of TLR-Mediated Signaling by this compound

Paradoxically, this compound also exhibits significant anti-inflammatory properties, particularly in the presence of classical TLR ligands like lipopolysaccharide (LPS). nih.govplos.orgnih.gov This dual functionality highlights the complexity of its immunomodulatory role. When co-administered with LPS, a potent TLR4 agonist, LPC has been shown to counteract some of the pro-inflammatory effects induced by LPS. plos.org

Specifically, research has demonstrated that LPC can inhibit LPS-induced nitric oxide (NO) synthesis and the expression of inducible nitric oxide synthase (iNOS) in murine macrophages. plos.org This inhibition is achieved, in part, by blocking the translocation of NF-κB to the nucleus and by inhibiting the phosphorylation of the MAP kinase ERK, another critical component of the TLR4 signaling pathway. plos.orgnih.gov This suggests that while this compound can initiate a mild inflammatory response on its own, it can also dampen an excessive inflammatory reaction triggered by more potent stimuli, potentially preventing tissue damage from an overactive immune response. nih.govplos.org The anti-inflammatory effects of LPC are also supported by findings that it can prevent lung vascular injury mediated by neutrophils. nih.gov

Regulation of Cytokine and Chemokine Production by this compound

The regulatory role of this compound extends to the production of a wide array of cytokines and chemokines, further illustrating its complex influence on the immune system. In the absence of other stimuli, LPC can induce the production of pro-inflammatory cytokines. For instance, it has been reported to trigger the production and release of pro-inflammatory cytokines through a platelet-activating factor (PAF) receptor-dependent mechanism or by activating interferon-gamma (IFN-γ), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK) signaling pathways. researchgate.net

Table 2: Regulatory Effects of this compound on Cytokine and Chemokine Production

| Condition | Cell Type | Effect on Cytokine/Chemokine | References |

|---|---|---|---|

| LPC alone | Monocytes/Macrophages | Induction of pro-inflammatory cytokines | researchgate.net |

| LPC + LPS | Monocytes | Downregulation of IL-6, IL-1β, TNF | plos.org |

| LPC alone | Human T-cells (CD4+, CD8+) | Enhanced IFN-γ secretion | nih.govbiomolther.org |

| LPC alone | Human T-cells (CD4+) | Increased CXCR4 expression | nih.govbiomolther.org |

| LPA (from LPC) | Human Fibroblasts | Induction of IL-6 and IL-8 | biologiasubterranea.com.br |

Neurobiological Functions of this compound

While much of the research on this compound has focused on its immunomodulatory roles, emerging evidence points to its significant functions within the central nervous system (CNS). Lysophospholipids, including LPC, are involved in a variety of neural processes. nih.gov

Role in Neuronal Differentiation and Survival

Lysophosphatidic acid (LPA), a closely related signaling molecule that can be produced from LPC, plays a crucial role in neuronal development. nih.govnih.gov LPA receptors are densely present in the developing brain, where LPA acts as a signal for the differentiation, survival, and migration of progenitor cells. nih.gov While some studies using 1-oleoyl LPA have shown an inhibitory effect on the differentiation of neural stem cells into neurons, others suggest it can stimulate neuronal differentiation in cultured mouse or rat neural progenitor cells. tocris.comstemcell.commedchemexpress.com This discrepancy may be due to differences in experimental models and the specific LPA receptors involved. Furthermore, phosphatidylserine (B164497) (PS), another phospholipid, is essential for neuronal survival and differentiation by facilitating the activation of signaling proteins like Akt, Raf-1, and protein kinase C. caldic.com

Involvement in Neurotransmitter Release and Synaptic Plasticity

This compound and its derivatives are implicated in the fine-tuning of synaptic communication. LPA has been shown to modulate synaptic plasticity, the cellular basis of learning and memory. plos.org It can induce short-term depression in both excitatory and inhibitory synapses through distinct signaling pathways. plos.org In excitatory neurons, LPA appears to act presynaptically to inhibit neurotransmitter release. plos.org In contrast, in inhibitory neurons, it acts postsynaptically. plos.org Additionally, phosphatidylserine is known to be important for neurotransmitter release through its role in the exocytosis of synaptic vesicles. caldic.com The presence of neurotrophin receptors, which are crucial for synaptic plasticity, within lipid rafts highlights the importance of the lipid environment in synaptic function. frontiersin.org

Metabolic Regulation and Signal Transduction (e.g., insulin (B600854) secretion)

This compound is increasingly recognized for its role in metabolic regulation, particularly in glucose homeostasis and insulin secretion. hmdb.ca It has been identified as a ligand for G protein-coupled receptor 119 (GPR119), a receptor expressed in pancreatic β-cells. researchgate.netptfarm.plmdpi.com The binding of this compound to GPR119 on β-cells can enhance glucose-stimulated insulin secretion. researchgate.netptfarm.plmdpi.com This effect is thought to be mediated through a protein kinase A (PKA)-related signaling pathway. researchgate.netmdpi.com

Studies have shown that various lysophosphatidylcholines, including the 18:1 species, can promote glucose-stimulated insulin secretion in insulinoma cell lines. researchgate.netmdpi.com Furthermore, LPCs have been found to activate glucose uptake and lower blood glucose levels in animal models of diabetes. ptfarm.pl Besides GPR119, LPCs can also bind to other G protein-coupled receptors like GPR40 and GPR55, which are also involved in inducing intracellular calcium mobilization and increasing glucose-stimulated insulin secretion. hmdb.caresearchgate.net The regulation of protein kinase C by lysophospholipids also points to their broader role in signal transduction. nih.gov

Table 3: Metabolic and Signaling Functions of this compound

| Function | Mechanism | Outcome | References |

|---|---|---|---|

| Insulin Secretion | Activation of GPR119 in pancreatic β-cells | Enhanced glucose-stimulated insulin secretion | researchgate.netptfarm.plmdpi.com |

| Insulin Secretion | Activation of GPR40 and GPR55 | Increased intracellular calcium and insulin secretion | hmdb.caresearchgate.net |

| Glucose Homeostasis | Activation of glucose uptake | Lowered blood glucose levels | ptfarm.pl |

| Signal Transduction | Regulation of Protein Kinase C | Modulation of cellular signaling | nih.gov |

Analytical and Methodological Approaches in 1 Oleoyl Lysopc Research

Lipid Extraction and Sample Preparation Techniques for 1-Oleoyl-lysopc Analysis

The initial and critical step in the analysis of this compound from biological samples is the extraction of lipids from the matrix. The choice of extraction method can significantly impact the recovery and stability of the analyte.

Commonly employed techniques for total lipid extraction are based on liquid-liquid partitioning using solvent systems like chloroform (B151607)/methanol (B129727), as described in the methods by Folch and Bligh & Dyer. nih.gov These biphasic systems effectively separate lipids from other cellular components. nih.gov For instance, a modified Bligh & Dyer method involves resuspending a cell pellet or other sample in a solution of 0.5 M NaCl in 0.5 N HCl, followed by the addition of a methanol/chloroform mixture (2:1, v/v) and vigorous vortexing. tmc.edu After further addition of the acidic saline solution and centrifugation, the lower chloroform phase containing the lipids is collected. tmc.edu Another approach uses a mixture of methanol and chloroform (2:1) with an internal standard, followed by back extraction with chloroform and water. mdpi.com

More recent methods have introduced solvents like methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform. nih.gov However, the efficiency of different extraction methods varies for different lipid classes. For example, MTBE extraction has been shown to result in significant losses of lysophosphatidylcholine (B164491) (LPC) species. nih.gov In contrast, an extraction method utilizing 1-butanol (B46404) with citric acid has demonstrated high recovery efficiencies for both phosphatidic acid (PA) and lysophosphatidic acid (LPA) species, which have similar polarity to LPCs. nih.gov Acidic conditions are often important to suppress the dissociation of phospholipids (B1166683) and improve extraction efficiency. nih.gov

For targeted analysis of LPCs, solid-phase extraction (SPE) can be employed for further fractionation of total lipid extracts. nih.gov SPE can separate phospholipids from other lipids or even fractionate them into individual classes, which is beneficial for enriching low-abundance species. nih.gov

It is also critical to consider potential enzymatic degradation and non-enzymatic acyl migration during sample handling. nih.govresearchgate.net For example, LPC levels can artificially increase in plasma samples left at room temperature. nih.gov To prevent the intramolecular acyl migration that can convert 2-acyl-1-LPCs to their more stable 1-acyl-2-lyso isomers, extraction at low temperatures (e.g., 4°C) and acidic pH (e.g., pH 4) is recommended. researchgate.net

Table 1: Comparison of Lipid Extraction Methods

| Method | Solvent System | Key Features | Reported Efficiency for Lysophospholipids |

|---|---|---|---|

| Bligh & Dyer | Chloroform/Methanol/Water | Widely used, biphasic separation. nih.gov | Acceptable for some species, but can be poor for highly polar lysophospholipids. nih.gov |

| Modified Bligh & Dyer (acidified) | Chloroform/Methanol/HCl | Acidification improves recovery of acidic phospholipids. nih.gov | Generally improved recovery over the standard method. nih.gov |

| MTBE Extraction | Methyl-tert-butyl ether/Methanol/Water | Less toxic alternative to chloroform. nih.gov | Poor recovery for LPC species. nih.gov |

| 1-Butanol Extraction | 1-Butanol/Citric Acid Buffer | Monophasic extraction, good for polar lipids. nih.gov | High recovery efficiencies (75-95%) for LPA. nih.gov |

| Methanol Precipitation | Methanol | Simple, rapid precipitation of proteins. researchgate.net | Demonstrated good analytical precision and extraction efficiency for LPCs in serum. researchgate.net |

Mass Spectrometry-Based Quantification of this compound

Mass spectrometry (MS) is a cornerstone for the sensitive and specific quantification of this compound. rsc.org It is often coupled with a separation technique like liquid chromatography, but can also be used in a direct infusion setup.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer Separation and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and other lipids. researchgate.netwikipedia.org This approach combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. wikipedia.org

Reversed-phase (RP) liquid chromatography is particularly effective, separating lipids based on their acyl chain length and degree of unsaturation. nih.gov This allows for the separation of different LPC species, including the distinction between this compound (18:1) and other species like 1-palmitoyl-lysoPC (16:0) and 1-stearoyl-lysoPC (18:0). researchgate.net Importantly, RP-LC can also resolve positional isomers, which is crucial for distinguishing between 1-acyl and 2-acyl LPCs. researchgate.netnih.gov

For detection, electrospray ionization (ESI) is the most common ionization technique for phospholipids. mdpi.com In positive ion mode, LPCs typically produce a characteristic precursor ion of m/z 184, corresponding to the phosphocholine (B91661) headgroup. researchgate.netchromatographyonline.com By performing a precursor ion scan for m/z 184, one can selectively detect all LPC species in a sample. springernature.comresearchgate.net Quantification is then achieved using multiple reaction monitoring (MRM), where a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. researchgate.net Deuterated internal standards, such as 1-oleoyl(d7)-lysoPC, are often used to ensure accurate quantification. avantiresearch.com While positive ESI is common, negative ESI has also been utilized to avoid isobaric interferences when chromatographic resolution is insufficient.

Direct Infusion Mass Spectrometry Approaches

Direct infusion mass spectrometry, also known as "shotgun lipidomics," offers a high-throughput alternative to LC-MS by introducing the lipid extract directly into the mass spectrometer's ion source. rsc.orgnih.gov This method is rapid, with analysis times as short as two minutes per sample. researchgate.net

In this approach, quantification relies on tandem mass spectrometry scans. nih.gov For LPCs, a precursor ion scan for the m/z 184 fragment is typically used to identify all LPC species present in the extract. researchgate.net Quantification is achieved by comparing the signal intensity of the endogenous LPC species to that of one or more internal standards, such as LPC 13:0 or LPC 19:0, that are added to the sample before extraction. researchgate.net

While direct infusion is fast, it has limitations. It cannot distinguish between isobaric and isomeric species, which have identical masses. chromatographyonline.com For example, it cannot separate this compound from other 18:1 LPC isomers or from other lipid classes that might have the same nominal mass. This lack of separation can also lead to ion suppression, where the ionization of low-abundance lipids is hindered by the presence of high-abundance lipids, potentially affecting quantification. rsc.orgchromatographyonline.com Despite these drawbacks, direct infusion MS is a valuable tool for rapid, high-throughput screening of major LPC species in large studies. springernature.comresearchgate.net

Chromatographic Separation Techniques for this compound

Chromatographic methods are essential for isolating this compound from the complex lipid mixtures found in biological samples, enabling accurate quantification and analysis.

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation of phospholipids, including this compound. researchgate.net Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized.

Normal-phase HPLC separates lipids based on the polarity of their headgroups. researchgate.net Using a silica (B1680970) column, different phospholipid classes can be resolved. For example, a method using an isocratic mobile phase of acetonitrile-methanol-sulfuric acid can achieve baseline resolution of major phospholipid classes, including lysophosphatidylcholine. researchgate.net Another NP-HPLC method utilized a gradient elution with mobile phases consisting of chloroform-methanol and chloroform-methanol-water-ammonia to separate phosphatidylcholine (PC), LPC, and free fatty acids. researchgate.net

Reversed-phase HPLC separates lipids primarily based on the length and unsaturation of their fatty acyl chains. nih.gov This is particularly useful for separating different molecular species within the LPC class. For instance, RP-HPLC on a C18 column has been used to separate and isolate various LPC species, including this compound, from a mixture. nih.gov Detection in HPLC systems can be achieved through various means, including evaporative light scattering detection (ELSD) or UV detection, often at low wavelengths around 203 nm, where the double bonds in unsaturated fatty acids absorb light. researchgate.netresearchgate.net

Table 2: HPLC Methods for Lysophosphatidylcholine Separation

| HPLC Mode | Stationary Phase | Mobile Phase Example | Separation Principle | Typical Application |

|---|---|---|---|---|

| Normal-Phase (NP) | Silica | Acetonitrile/Methanol/Sulfuric Acid researchgate.net | Polarity of the headgroup. researchgate.net | Separation of different lipid classes (e.g., PC from LPC). researchgate.net |

| Reversed-Phase (RP) | C18 or C30 | Acetonitrile/Methanol/Triethylamine researchgate.net | Acyl chain length and unsaturation. nih.gov | Separation of molecular species within a class (e.g., this compound from 1-palmitoyl-lysoPC). nih.gov |

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) is a classic, versatile, and cost-effective planar chromatographic technique used for the separation of lipid classes. aocs.orgsigmaaldrich.com In the analysis of this compound, TLC is primarily used for qualitative analysis and preparative separation of LPCs from other lipids. aocs.org

In a typical TLC setup, a lipid extract is spotted onto a silica gel plate, which is then placed in a developing chamber containing a solvent system. sigmaaldrich.com The mobile phase moves up the plate by capillary action, and lipids separate based on their polarity. sigmaaldrich.com For example, a solvent system of heptane, isopropyl ether, and acetic acid has been used to separate lipid fractions from plasma. mdpi.com After separation, the lipid spots are visualized using reagents like iodine vapor or specific stains. nih.gov

TLC is valuable for isolating the entire LPC fraction from a complex mixture. mdpi.com This isolated fraction can then be scraped from the plate, and the lipids can be eluted for further analysis, such as gas chromatography-mass spectrometry (GC-MS) of the fatty acid components or direct analysis by mass spectrometry. nih.govnih.gov While not as quantitative as HPLC or LC-MS, high-performance TLC (HPTLC) offers improved resolution and has been used for the separation of major lipid classes in clinical samples. aocs.org

Spectroscopic and Biophysical Methods for Studying this compound

Spectroscopic and biophysical methods provide high-resolution information about the molecular characteristics and interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. nih.govweebly.com It has been instrumental in the structural elucidation of this compound and in studying its interactions with other molecules. nih.govacs.org

Structural Elucidation: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to characterize the chemical structure of this compound. nih.govresearchgate.net Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information on the number and types of hydrogen and carbon atoms, respectively, allowing for the assignment of signals to specific parts of the molecule, such as the oleoyl (B10858665) chain and the phosphocholine headgroup. semanticscholar.org Phosphorus-31 (³¹P) NMR is particularly useful for studying the phosphate (B84403) group, providing insights into the headgroup's environment and dynamics. researchgate.netresearchgate.net For instance, the absence of correlations between phosphorus signals and proton resonances around 5.25 ppm in an ¹H, ³¹P HMQC spectrum can confirm that the sn-2 position of the glycerol (B35011) backbone is not esterified, a defining feature of a lysophospholipid. researchgate.net

Interaction Studies: NMR is also a valuable tool for investigating the interactions of this compound with other lipids and proteins. Solid-state ³¹P-NMR can reveal how this compound incorporates into and affects the structure of phospholipid bilayers. researchgate.net Studies have shown that the interaction of lysophosphatidylcholines with phospholipids can be investigated using ¹³C and ³¹P NMR. acs.org Furthermore, proton NMR of whole cells treated with this compound (also referred to as LPC18) has been used to analyze changes in "mobile lipid" signals, which are often associated with lipid droplets outside the cell membrane. nih.gov These studies have demonstrated that LPC18 can cause a significant increase in the mobile lipid NMR signal in certain cell lines. nih.gov

| NMR Technique | Application in this compound Research | Key Findings |

| ¹H NMR | Structural confirmation and analysis of mobile lipids in cells. | Confirms the presence of the oleoyl chain and phosphocholine headgroup. semanticscholar.org Increases mobile lipid signals in K562 cells after treatment. nih.gov |

| ¹³C NMR | Detailed structural analysis of the carbon backbone. | Allows for the assignment of each carbon atom in the this compound molecule. researchgate.netsemanticscholar.org |

| ³¹P NMR | Investigation of the phosphocholine headgroup and membrane interactions. | Provides information on the phase state and headgroup orientation of phospholipids in membranes. researchgate.net Used to study interactions with other phospholipids. acs.org |

| 2D NMR (e.g., COSY, HSQC) | Elucidation of connectivity between atoms for unambiguous structural assignment. | Confirms the covalent bond structure of the molecule. semanticscholar.org |

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of molecules with lipid membranes and to probe the biophysical properties of these membranes. mdpi.com

Membrane Interaction and Properties: This method often utilizes fluorescent probes that are sensitive to the polarity of their environment. When these probes are incorporated into lipid membranes, changes in their fluorescence emission can indicate alterations in membrane properties such as fluidity and water penetration. frontiersin.org For example, the probe LAURDAN can be used to investigate the ratio of liquid-ordered to liquid-disordered phases in a membrane. mdpi.com Studies have used fluorescence spectroscopy to show that certain molecules can increase the fluidity and water penetration into lipid bilayers. frontiersin.org The technique can also be used to determine the membrane/water partition coefficient (Kp), which quantifies how a compound distributes between the lipid bilayer and the aqueous phase. frontiersin.org In the context of this compound, fluorescence spectroscopy can be used to monitor how it perturbs model membranes or cell membranes. For instance, in a study on K562 cells, fluorescence spectroscopy was employed to assess the function of P-glycoprotein after treatment with various lysolipids, including this compound. nih.gov

Circular Dichroism for Protein Conformational Studies in Presence of this compound

Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary and tertiary structure of proteins in solution. creative-biostructure.comcreative-proteomics.com It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules like proteins. creative-proteomics.com

Protein Structure and Interaction: The CD spectrum of a protein provides a signature of its secondary structure content (e.g., α-helix, β-sheet, random coil). nih.gov This makes CD an excellent tool to investigate conformational changes in proteins upon interaction with ligands, such as this compound. creative-biostructure.com By comparing the CD spectrum of a protein in the absence and presence of this compound, researchers can determine if the lipid induces any changes in the protein's secondary structure. mdpi.com This information is crucial for understanding the molecular basis of how this compound might modulate the function of membrane proteins or other proteins it interacts with. CD can also be used to analyze factors affecting protein conformation, such as pH, temperature, and ion concentration. creative-biostructure.com

| Spectroscopic Method | Primary Application for this compound | Information Gained |

| Fluorescence Spectroscopy | Studying interactions with and effects on lipid membranes. nih.govfrontiersin.org | Membrane fluidity, water penetration, and partitioning behavior. mdpi.comfrontiersin.org |

| Circular Dichroism (CD) | Investigating conformational changes in proteins upon interaction. creative-biostructure.commdpi.com | Alterations in protein secondary structure (α-helix, β-sheet content). nih.gov |

In Vitro and Ex Vivo Models for Studying this compound Biology

To understand the biological roles of this compound, researchers utilize various in vitro and ex vivo model systems that bridge the gap between molecular studies and complex in vivo physiology.

Cell Culture Systems for Investigating this compound Effects on Cellular Processes

Cell culture systems are indispensable tools for investigating the effects of this compound on specific cellular functions in a controlled environment. nih.gov

Cellular Responses to this compound: A variety of cell lines are used to study the cellular effects of this compound. For example, studies have used human endothelial cells (EAHY) to investigate the cytotoxic and inflammatory effects of lysophosphatidylcholine (LPC). These studies have shown that LPC can induce cell cycle arrest, apoptosis, and the production of inflammatory cytokines like IL-8. nih.gov In cancer research, solid epithelial tumor cell lines and leukemia cell lines have been used to explore the metabolism of saturated and mono-unsaturated lysophosphatidylcholines, including this compound. nih.gov These experiments revealed that solid tumor cells can rapidly degrade lysophosphatidylcholines. nih.gov Other research has utilized human erythroleukemic K562 cells to study the impact of this compound on mobile lipid content and cell toxicity. nih.gov Furthermore, pancreatic β-cell lines like MIN6 and EndoC-βH1, as well as enteroendocrine L-cell lines like GLUTag, are used to study the role of lysophosphatidylcholines in regulating insulin (B600854) and GLP-1 secretion. mdpi.comacs.org

| Cell Line | Research Focus | Key Findings Related to Lysophosphatidylcholine |

| EAHY (Human Endothelial) | Cytotoxicity and Inflammation | Induces cell cycle arrest, apoptosis, and IL-8 production. nih.gov |

| Various Solid Tumor and Leukemia Cells | Metabolism and Anti-metastatic Potential | Solid tumor cells rapidly degrade LPC; affects membrane rigidity and reduces metastatic potential. nih.gov |

| K562 (Human Erythroleukemic) | Mobile Lipids and Cytotoxicity | Increases mobile lipid NMR signals. nih.gov |

| MIN6 (Murine Insulinoma) | Insulin Secretion | Isoprenoid derivatives of LPC stimulate glucose-stimulated insulin secretion. mdpi.com |

| GLUTag (Murine Enteroendocrine) | GLP-1 Secretion | Certain LPC derivatives augment GLP-1 secretion. mdpi.com |

| EndoC-βH1 (Human Pancreatic β-cell) | Insulin Secretion | Investigates the impact of LPCs on glucose-stimulated insulin secretion. acs.org |

| hiPSCs (Human Induced Pluripotent Stem Cells) | Cell Aggregation | 1-Oleoyl LPC was studied as a potential cell aggregation regulator in suspension cultures. researchgate.net |

Organotypic Slice Cultures and Isolated Tissue Preparations in Mechanistic Studies

Organotypic slice cultures represent a more complex ex vivo model that preserves the three-dimensional architecture and cellular diversity of a tissue, offering a bridge between in vitro cell culture and in vivo studies. nih.govnoropsikiyatriarsivi.com

Studying this compound in a Tissue Context: These cultures, often prepared from brain tissue, maintain the intricate network of neurons, glia, and other cell types, providing a more physiologically relevant environment to study the effects of compounds like this compound. frontiersin.orgnih.gov For example, hippocampal organotypic slice cultures have been employed to study the effects of arachidonic acid and lysophosphatidylcholine on synaptic processes. researchgate.net This model allows for the investigation of how this compound might influence neuronal function, neuroinflammation, and other complex tissue-level responses that cannot be fully recapitulated in dissociated cell cultures. nih.govfrontiersin.org The preparation of these cultures involves slicing the tissue and maintaining it on a semi-porous membrane at the interface between air and culture medium, which allows for nutrient diffusion and oxygenation. noropsikiyatriarsivi.com

Artificial Membrane Systems and Vesicles for Biophysical Studies

Artificial membrane systems are indispensable tools in biophysical research, providing simplified and controlled environments to dissect the complex interactions of lipids and other molecules away from the intricacies of living cells. For 1-Oleoyl-lysophosphatidylcholine (this compound), a single-chained lysophospholipid, these model systems—ranging from simple micelles to more complex liposomes and planar bilayers—have been crucial for characterizing its fundamental physicochemical properties and its influence on membrane structure and dynamics.

Micellar Systems and Critical Micelle Concentration (CMC)

This compound is classified as a micelle-forming amphiphile due to its cone-like molecular shape, which features a bulky phosphocholine headgroup and a single acyl chain. mdpi.combiorxiv.orgmdpi.com In aqueous solutions, it spontaneously self-assembles into spherical micelles when its concentration exceeds a critical threshold known as the critical micelle concentration (CMC). mdpi.com The CMC is a key biophysical parameter that dictates the transition from a solution of monomers to a solution containing thermodynamically stable aggregates.

Various techniques are employed to determine the CMC of lysophospholipids. Isothermal titration calorimetry (ITC) is a powerful method that directly measures the heat of demicellization, providing both the CMC and thermodynamic data without the need for external probes. avantiresearch.com Other methods include surface tension measurements and fluorescence spectroscopy. nih.gov For lysophosphatidylcholines, the CMC is influenced by factors such as acyl chain length and saturation. For instance, the CMC of 1-oleoyl-LPA, a related lysophospholipid, is 0.346 mM in water at 25°C. researchgate.net The presence of an unsaturated oleoyl chain tends to increase the CMC compared to saturated counterparts. avantiresearch.com

Table 1: Critical Micelle Concentration (CMC) of 1-Oleoyl-LPA and Related Lysophospholipids

| Compound | Method | Conditions | CMC Value (mM) | Reference |

|---|---|---|---|---|

| 1-Oleoyl-LPA (18:1) | Isothermal Titration Calorimetry (ITC) | Water, 25°C | 0.346 | researchgate.net |

| 1-Palmitoyl-LPA (16:0) | Isothermal Titration Calorimetry (ITC) | Water, 25°C | 0.540 | researchgate.net |

| 1-Stearoyl-LPA (18:0) | Isothermal Titration Calorimetry (ITC) | Water, 25°C | 0.082 | researchgate.net |

| 1-Hexadecanoyl-sn-glycero-3-phosphocholine (16:0 LysoPC) | Surface Tension | Water | 0.007 |

Liposomes and Vesicles: Modulating Bilayer Properties

Liposomes (vesicles) are widely used as models for biological membranes. ucl.ac.be Incorporating this compound into bilayers composed of dual-chained phospholipids like dioleoylphosphatidylcholine (DOPC) or soybean phosphatidylcholine (SPC) allows for detailed study of its effects on membrane properties. acs.orgrsc.org

Due to its cone shape, this compound introduces positive curvature stress into lipid bilayers. mdpi.comresearchgate.net At lower concentrations, it integrates into the bilayer, but as its concentration increases, its effects become more pronounced, leading to significant structural changes. Research using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) and Small-Angle X-ray and Neutron Scattering (SAXS/SANS) has provided detailed insights into these phenomena. acs.orgrsc.orgmdpi.comnih.gov

Key findings from studies on mixed vesicle systems include:

Vesicle Budding and Micellization: In DOPC bilayers, evidence of vesicle budding is observed at LysoPC concentrations above 30 mol%. acs.orgacs.org At concentrations between 30-35 mol%, lysophosphatidylcholines can induce the complete micellization of liquid crystalline phosphatidylcholine bilayers. nih.gov

Membrane Permeability: The incorporation of this compound can destabilize the bilayer structure and increase its permeability. rsc.orgnih.gov Small-angle neutron scattering (SANS) studies on SPC liposomes showed that the addition of this compound increases the amount of water within the membrane, suggesting the formation of surfactant-stabilized pores. rsc.org Even at just 1 mol%, this compound can make gel-state dipalmitoylphosphatidylcholine (DPPC) membranes completely permeable to K+ ions. nih.gov

Membrane Thickness and Flexibility: X-ray diffraction experiments have shown that lysophosphatidylcholine can reduce the thickness of DPPC lipid bilayers by inducing an interdigitated gel phase. nih.gov Studies on DOPC:LysoPC mixtures have also revealed a complex, non-linear effect on membrane flexibility, where distortion increases with LysoPC content, except for a notable discontinuity at a 60:40 ratio, which implies increased membrane flexibility at that specific composition. acs.orgacs.org

Asymmetric Distribution: In highly curved small unilamellar vesicles (SUVs), ³¹P NMR studies show that lysophosphatidylcholine preferentially occupies the outer leaflet of the bilayer, which is consistent with its cone-shaped geometry. nih.gov This partitioning helps to relieve the packing stress in curved membranes. nih.gov

Table 2: Biophysical Effects of this compound and Related Lyso-PCs in Model Vesicle Systems

| Model System | Lyso-PC Concentration | Technique(s) | Key Finding | Reference |

|---|---|---|---|---|

| DOPC:LysoPC | > 30 mol% | ³¹P Static NMR, SAXS | Evidence of vesicle budding from the primary lamellar phase. | acs.orgacs.org |

| SPC:LysoPC (18:1) | 0.01 - 0.05% w | SANS, DLS | Increased water content in the bilayer (from 3.3% to ~15-20%), suggesting pore formation. Reduced vesicle size upon extrusion. | rsc.org |